The presence of a reactive chlorine and a trifluoromethyl group suggests 2-Chloro-4-(trifluoromethyl)phenol could be a valuable intermediate for the synthesis of more complex molecules. The chlorine group can be readily displaced by other functional groups, while the trifluoromethyl group can introduce unique electronic properties to the final product.
Trifluoromethyl-containing molecules are often investigated for their potential applications in material science due to the electron-withdrawing character of the trifluoromethyl group. 2-Chloro-4-(trifluoromethyl)phenol could be explored as a component in the development of novel polymers, liquid crystals, or flame retardants [].
Although there is no current data available on the specific biological activity of 2-Chloro-4-(trifluoromethyl)phenol, compounds containing both chlorine and trifluoromethyl groups have been explored in medicinal chemistry due to their potential for various bioactivities. Further research would be needed to determine if 2-Chloro-4-(trifluoromethyl)phenol possesses any medicinal properties.
2-Chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenolic structure. Its molecular formula is C₇H₄ClF₃O, and it has a molecular weight of approximately 196.55 g/mol . The compound is typically a yellow liquid with a boiling point around 66°C .
2-Chloro-4-(trifluoromethyl)phenol exhibits biological activity that makes it relevant in agricultural and pharmaceutical applications. It has been studied for its potential as an herbicide intermediate, particularly in the synthesis of diphenyl ether herbicides . Its antimicrobial properties have also been noted, although specific mechanisms are still under investigation.
The synthesis of 2-chloro-4-(trifluoromethyl)phenol can be accomplished through several methods:
The compound finds utility in various domains:
Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)phenol | C₇H₄ClF₃O | Similar halogen and trifluoromethyl groups |
| 4-Chloro-3-(trifluoromethyl)phenol | C₇H₄ClF₃O | Different positioning of substituents |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | Contains two chlorine atoms |
What sets 2-chloro-4-(trifluoromethyl)phenol apart from these similar compounds is its specific arrangement of the trifluoromethyl group and chlorine atom, which contributes to its unique chemical reactivity and biological properties. This distinct configuration allows for targeted applications in herbicide development and other chemical syntheses.
2-Chloro-4-(trifluoromethyl)phenol represents a disubstituted phenolic compound following International Union of Pure and Applied Chemistry nomenclature guidelines [1] [2]. The systematic name reflects the hierarchical priority system established for organic compounds, wherein the phenol functional group serves as the parent structure due to its higher priority in the functional group precedence table [3] [4].
The systematic name construction proceeds as follows: the phenol parent structure receives two substituents positioned at carbons 2 and 4. The chlorine atom occupies the ortho position (position 2) relative to the hydroxyl group, while the trifluoromethyl group (-CF₃) occupies the para position (position 4) [8] [9]. The complete IUPAC name therefore becomes "2-chloro-4-(trifluoromethyl)phenol" [1] [2].
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-4-(trifluoromethyl)phenol [1] |
| Molecular Formula | C₇H₄ClF₃O [1] [10] |
| Molecular Weight (g/mol) | 196.55 [1] [10] |
| CAS Registry Number | 35852-58-5 [1] [10] |
| European Community Number | 670-858-4 [1] |
| DSSTox Substance ID | DTXSID30371472 [1] |
| PubChem CID | 2736603 [1] |
| MDL Number | MFCD00042217 [1] [10] |
| InChI Key | YNWKEXMSQQUMEL-UHFFFAOYSA-N [1] [11] |
| SMILES Notation | C1=CC(=C(C=C1C(F)(F)F)Cl)O [1] [11] |
The compound exhibits multiple naming conventions reflecting different systematic approaches. The alternative name "3-Chloro-4-hydroxybenzotrifluoride" represents a naming system that emphasizes the benzotrifluoride core structure with hydroxyl substitution [1] [2]. This nomenclature treats the trifluoromethylbenzene as the parent structure rather than phenol.
Common synonyms include variations such as "2-chloro-4-trifluoromethylphenol," "2-chloro-4-trifluoromethyl phenol," and "Phenol, 2-chloro-4-(trifluoromethyl)-" [1] [2]. These naming variations demonstrate the flexibility within systematic nomenclature while maintaining structural clarity.
| Naming System | Name | Explanation |
|---|---|---|
| IUPAC Systematic Name | 2-chloro-4-(trifluoromethyl)phenol [1] | IUPAC name with phenol as parent structure, substituted at positions 2 and 4 |
| Common Name | 3-Chloro-4-hydroxybenzotrifluoride [1] | Common name emphasizing hydroxybenzotrifluoride structure |
| Alternative Names | Phenol, 2-chloro-4-(trifluoromethyl)- [1] | Alternative systematic naming format |
| Synonyms | 2-chloro-4-trifluoromethylphenol; 2-chloro-4-trifluoromethyl phenol [1] | Various abbreviated forms used in literature |
The molecular structure of 2-Chloro-4-(trifluoromethyl)phenol consists of a benzene ring framework with three substituents: one hydroxyl group, one chlorine atom, and one trifluoromethyl group [1] [11]. The benzene ring maintains its characteristic planar geometry with delocalized pi-electron system.
The hydroxyl group (-OH) directly attached to the aromatic ring creates the phenolic functionality, which significantly influences the compound's chemical behavior [7]. The ortho-positioned chlorine atom creates steric and electronic effects that modify the reactivity patterns of the aromatic system [12] [13].
The trifluoromethyl group (-CF₃) at the para position represents a strongly electron-withdrawing substituent [13]. This group consists of a central carbon atom bonded to three fluorine atoms, creating a highly electronegative moiety that significantly affects the electronic distribution within the aromatic ring.
| Structural Component | Details |
|---|---|
| Parent Structure | Phenol (benzene ring with hydroxyl group) [1] [7] |
| Hydroxyl Group Position | Position 1 (defining carbon for numbering) [7] |
| Chlorine Substituent Position | Position 2 (ortho to hydroxyl group) [1] [8] |
| Trifluoromethyl Group Position | Position 4 (para to hydroxyl group) [1] [9] |
| Substitution Pattern | Disubstituted phenol with ortho-chloro and para-trifluoromethyl [1] |
| Functional Group Priority | Hydroxyl group takes priority in IUPAC nomenclature [3] [4] |
The compound exhibits specific physical properties that reflect its molecular structure [10] [14]. At room temperature, 2-Chloro-4-(trifluoromethyl)phenol exists as a liquid with a colorless to light yellow appearance [10]. The molecular weight of 196.55 g/mol reflects the combined atomic masses of all constituent atoms [1] [10].
The density of 1.5 ± 0.1 g/cm³ indicates a relatively dense liquid compared to water, largely attributed to the presence of halogen atoms (chlorine and fluorine) and the aromatic ring structure [14]. The boiling point of 188.9 ± 35.0°C at 760 mmHg demonstrates moderate volatility, while the melting point range of 149-152°C indicates solid-state stability at room temperature [14].
| Property | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | 196.55 [1] [10] | PubChem/TCI |
| Density (g/cm³) | 1.5 ± 0.1 [14] | ChemSrc |
| Boiling Point (°C) | 188.9 ± 35.0 at 760 mmHg [14] | ChemSrc |
| Melting Point (°C) | 149-152 [14] | ChemSrc |
| Flash Point (°C) | 68.0 ± 25.9 [14] | ChemSrc |
| Specific Gravity (20/20) | 1.47 [10] | TCI |
| Refractive Index | 1.48 [10] | TCI |
| Physical State (20°C) | Liquid [10] | TCI |
| Appearance | Colorless to Light yellow clear liquid [10] | TCI |
The molecular geometry of 2-Chloro-4-(trifluoromethyl)phenol reflects the planar nature of the benzene ring with substituents positioned according to their respective substitution patterns [11]. The aromatic ring maintains sp² hybridization for all carbon atoms, creating a planar hexagonal structure with bond angles approximately 120° [8] [9].
The hydroxyl group maintains its characteristic bent geometry due to the sp³ hybridization of the oxygen atom, creating a C-O-H bond angle of approximately 104°. The chlorine atom forms a single sigma bond with the aromatic carbon, maintaining the planar geometry of the ring system [1] [11].
The trifluoromethyl group exhibits tetrahedral geometry around the central carbon atom, with C-F bond angles of approximately 109.5° [15]. This group extends perpendicular to the aromatic ring plane, creating a three-dimensional molecular structure that influences both steric and electronic properties of the compound [11].
2-Chloro-4-(trifluoromethyl)phenol is a halogenated phenolic compound with the molecular formula C₇H₄ClF₃O and a molecular weight of 196.55 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 35852-58-5 and is known by several synonyms including 3-chloro-4-hydroxybenzotrifluoride [2] [3].
The compound features a phenolic hydroxyl group at position 1, a chlorine atom at position 2, and a trifluoromethyl group at position 4 of the benzene ring [2]. This specific substitution pattern creates a highly electronegative environment around the aromatic system due to the presence of both chlorine and the strongly electron-withdrawing trifluoromethyl group .
The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-4-(trifluoromethyl)phenol [2]. Its structural representation follows the InChI notation: InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H, with the corresponding InChI Key YNWKEXMSQQUMEL-UHFFFAOYSA-N [2] [5]. The Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1C(F)(F)F)Cl)O [2].
At standard conditions (20°C), 2-chloro-4-(trifluoromethyl)phenol exists as a liquid with a colorless to light yellow appearance [6] [7]. The compound maintains its liquid state across a wide temperature range, contributing to its practical applications in various chemical processes [7].
| Property | Value | Temperature/Pressure Conditions | Reference |
|---|---|---|---|
| Melting Point | 149-152°C | Standard atmospheric pressure | [1] |
| Boiling Point | 188.9 ± 35.0°C | 760 mmHg | [1] |
| Boiling Point | 66°C | 13 mmHg | [3] [7] |
| Flash Point | 68°C | Standard conditions | [3] [7] |
The melting point of 149-152°C indicates that the compound forms relatively stable crystal structures in the solid state [1]. The significant difference between boiling points at different pressures (188.9°C at 760 mmHg versus 66°C at 13 mmHg) demonstrates the compound's sensitivity to pressure changes, which is typical for organic compounds with moderate intermolecular forces [1] [3] [7].
The flash point of 68°C classifies this compound as a combustible liquid, requiring appropriate handling precautions during storage and use [3] [7]. This relatively low flash point is consistent with the molecular structure and the presence of the phenolic hydroxyl group.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Density | 1.474 ± 0.06 g/cm³ | Predicted at standard conditions | [3] |
| Specific Gravity | 1.47 | 20/20°C | [7] |
| Refractive Index | 1.4740-1.4780 | nD at standard conditions | [3] [7] |
The density of 1.474 g/cm³ is notably higher than water, which is attributed to the presence of heavy atoms including chlorine and fluorine [3]. The specific gravity measurement of 1.47 at 20/20°C confirms these density values [7]. The refractive index range of 1.4740-1.4780 falls within the typical range for halogenated aromatic compounds and provides useful identification parameters for analytical purposes [3] [7].
The vapor pressure of 2-chloro-4-(trifluoromethyl)phenol at 25°C is 0.425 mmHg [3]. This relatively low vapor pressure indicates limited volatility at room temperature, which affects its environmental distribution and handling requirements. The compound's volatility characteristics are influenced by intermolecular hydrogen bonding through the phenolic hydroxyl group and the overall molecular weight.
The molecular structure analysis reveals several important chemical characteristics:
| Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area | 20.2 Ų | [5] |
| Heavy Atom Count | 12 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Complexity | 159 | [5] |
The topological polar surface area of 20.2 Ų is relatively small, indicating limited water solubility and good membrane permeability characteristics [5]. The single hydrogen bond donor corresponds to the phenolic hydroxyl group, while the four hydrogen bond acceptors include the oxygen atom and the three fluorine atoms in the trifluoromethyl group [5].
The absence of rotatable bonds (count = 0) reflects the rigid aromatic structure with substituents directly attached to the benzene ring [5]. The complexity value of 159 indicates a moderately complex molecular structure compared to simple aromatic compounds [5].
The XLogP3 value of 2.6 indicates moderate lipophilicity [5]. This partition coefficient suggests that the compound has balanced hydrophobic and hydrophilic characteristics, with the trifluoromethyl and chloro groups contributing to lipophilicity while the phenolic hydroxyl group provides some hydrophilic character.
The predicted pKa value is 7.09 ± 0.18 [3], indicating that 2-chloro-4-(trifluoromethyl)phenol is a relatively weak acid compared to unsubstituted phenol (pKa ≈ 9.95). The significantly lower pKa is attributed to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group, which stabilize the phenoxide anion through inductive effects and increase the acidity of the phenolic hydroxyl group.
The compound is catalogued in major chemical databases with the PubChem CID 2736603 and MDL Number MFCD00042217 [2] [5] [7]. These database entries provide access to additional spectroscopic data and computational properties for research and analytical applications.
While specific infrared and nuclear magnetic resonance spectroscopic data for 2-chloro-4-(trifluoromethyl)phenol were not extensively reported in the available literature, the molecular structure suggests characteristic absorption patterns. The phenolic OH group would typically show a broad absorption around 3200-3600 cm⁻¹ in infrared spectroscopy, while the trifluoromethyl group would exhibit characteristic C-F stretching vibrations around 1000-1300 cm⁻¹ [8].
The physical and chemical properties of 2-chloro-4-(trifluoromethyl)phenol can be understood in comparison to related halogenated phenols. The presence of both chlorine and trifluoromethyl substituents creates a unique electronic environment that significantly influences the compound's properties compared to singly substituted phenols or compounds with different substitution patterns [3].
Currently, comprehensive thermodynamic data including heat capacity, enthalpy of formation, entropy, and Gibbs free energy values are not extensively reported in the available literature for 2-chloro-4-(trifluoromethyl)phenol. Similarly, critical properties such as critical temperature and pressure, thermal conductivity, and thermal expansion coefficients require further experimental determination and computational studies to provide complete thermodynamic characterization.
Irritant